![molecular formula C7H14ClNO B2771937 [(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride CAS No. 2309431-91-0](/img/structure/B2771937.png)

[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

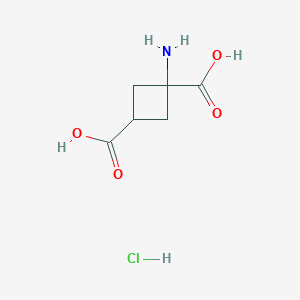

This compound, also known as rac-methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate hydrochloride, has a CAS Number of 2138217-56-6 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular formula of this compound is C8H13NO2.ClH . It has four defined stereocenters .Chemical Reactions Analysis

The reaction to synthesize this compound is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This gives access to important building blocks for medicinal chemistry .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.66 . It is a powder at room temperature . The InChI key is OKBUPDSBCGPENG-VSLZZJKVSA-N .Aplicaciones Científicas De Investigación

Conformation and Anion Binding Properties

A study explored the conformation and anion binding properties of cyclic hexapeptides, showcasing the potential application of bicyclic compounds in receptor and anion binding in aqueous solutions. This research sheds light on how the structural configuration of bicyclic compounds, such as the hydroxyl groups, affects their solubility, conformation, and receptor properties, highlighting their significance in the design of molecular receptors and their interactions with anions (Kubik & Goddard, 2002).

Amino Acid Methyl Esters Synthesis

Another study focused on the synthesis of amino acid methyl ester hydrochlorides, presenting a method compatible with both natural and synthetic amino acids. This approach could have implications for the synthesis of various bioactive compounds, including those with bicyclic structures (Li & Sha, 2008).

Nanoparticle Synthesis Using Bicyclic Compounds

The synthesis and characterization of Zn nanoparticles using a hetero bicyclic compound demonstrate the utility of bicyclic structures in nanomaterial synthesis. This research provides insights into the use of bicyclic compounds as reducing and stabilizing agents in the preparation of nanoparticles, showcasing their potential in materials science (Pushpanathan & Kumar, 2014).

Conformational Studies of GABA Analogues

Research on bicyclo[3.1.0]hexane and its analogues highlights their role as conformationally locked analogues of biological molecules, such as nucleoside building blocks. This study provides valuable information on the structural implications of bicyclic cores in biological activity, offering a foundation for the development of new therapeutic agents (Jimeno et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

[(1R,2R,4S,5S)-4-amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-1-4(3-9)5-2-6(5)7;/h4-7,9H,1-3,8H2;1H/t4-,5-,6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLVKFRGMIITOY-ZBIYOWHLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2CC2C1N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2C[C@@H]2[C@H]1N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)